molecular formula C21H18ClN5O3S B2751476 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 852373-26-3

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2751476
CAS No.: 852373-26-3
M. Wt: 455.92
InChI Key: XTHOMRLWYWEPAD-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3S and its molecular weight is 455.92. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with a [1,2,4]triazolo[4,3-b]pyridazine core have been reported to interact with dna .

Mode of Action

The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or function of the target, which can result in altered cellular processes.

Biochemical Pathways

Compounds with similar structures have been reported to intercalate dna , which can disrupt DNA replication and transcription, leading to cell death.

Pharmacokinetics

Similar compounds have been reported to have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with DNA. By intercalating DNA, the compound can disrupt critical cellular processes such as DNA replication and transcription, leading to cell death .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C for optimal stability .

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-29-15-7-8-16(17(11-15)30-2)23-19(28)12-31-20-10-9-18-24-25-21(27(18)26-20)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHOMRLWYWEPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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